molecular formula C6H13NO B13334458 Rel-((3R,5R)-5-methylpyrrolidin-3-yl)methanol

Rel-((3R,5R)-5-methylpyrrolidin-3-yl)methanol

Katalognummer: B13334458
Molekulargewicht: 115.17 g/mol
InChI-Schlüssel: SHTKAZQCRDTBLT-PHDIDXHHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rel-((3R,5R)-5-methylpyrrolidin-3-yl)methanol is a chiral compound with significant importance in organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound’s unique stereochemistry, with both chiral centers in the R configuration, contributes to its distinct chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Rel-((3R,5R)-5-methylpyrrolidin-3-yl)methanol typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.

    Chiral Resolution: The chiral centers are introduced through asymmetric synthesis or chiral resolution techniques.

    Reduction: The key step involves the reduction of a suitable precursor to obtain the desired alcohol.

Industrial Production Methods

Industrial production methods for this compound may involve:

Analyse Chemischer Reaktionen

Types of Reactions

Rel-((3R,5R)-5-methylpyrrolidin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Further reduction to amines or other derivatives.

    Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophiles like halides or amines.

Major Products

The major products formed from these reactions include various substituted pyrrolidines, ketones, and amines, depending on the reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Rel-((3R,5R)-5-methylpyrrolidin-3-yl)methanol has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism by which Rel-((3R,5R)-5-methylpyrrolidin-3-yl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Rel-((3R,5R)-5-methylpyrrolidin-3-yl)methanol is unique due to its specific stereochemistry and the resulting distinct chemical and biological properties. Its chiral centers and functional groups make it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C6H13NO

Molekulargewicht

115.17 g/mol

IUPAC-Name

[(3R,5R)-5-methylpyrrolidin-3-yl]methanol

InChI

InChI=1S/C6H13NO/c1-5-2-6(4-8)3-7-5/h5-8H,2-4H2,1H3/t5-,6-/m1/s1

InChI-Schlüssel

SHTKAZQCRDTBLT-PHDIDXHHSA-N

Isomerische SMILES

C[C@@H]1C[C@H](CN1)CO

Kanonische SMILES

CC1CC(CN1)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.